molecular formula C17H16FN3 B7875673 1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine

1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B7875673
M. Wt: 281.33 g/mol
InChI Key: RLCPRFHDLUPXNN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or β-keto ester. For instance, the reaction between 4-fluorophenylhydrazine and 4-methylacetophenone under acidic or basic conditions can yield the desired pyrazole ring.

    Substitution Reactions: The introduction of the methyl group at the 3-position and the amine group at the 5-position can be achieved through various substitution reactions. Common reagents include methyl iodide for methylation and ammonia or amines for amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can reduce any double bonds or nitro groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
  • 1-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and methylphenyl groups, which enhance its chemical stability and biological activity. The fluorine atom can significantly influence the compound’s electronic properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-11-3-5-13(6-4-11)16-12(2)20-21(17(16)19)15-9-7-14(18)8-10-15/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPRFHDLUPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2C)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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